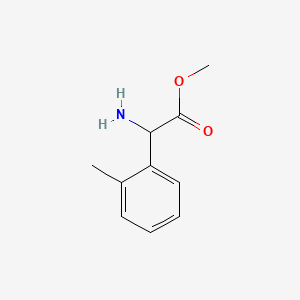

Methyl 2-amino-2-o-tolylacetate

Beschreibung

Contextualization of Alpha-Amino Esters in Synthetic Methodologies

Alpha-amino esters are a critical class of organic compounds, primarily recognized as precursors to non-natural and noncanonical amino acids. nih.govnih.gov These specialized amino acids are invaluable for developing novel small-molecule therapeutics, modifying biomolecules to introduce new functions, and advancing the field of chemical biology. nih.govnih.gov The versatility of α-amino esters stems from the two reactive functional groups attached to the α-carbon: the amino group and the ester group. This arrangement allows for a wide range of chemical transformations, making them essential intermediates in organic synthesis.

The synthesis of α-amino esters has been a long-standing focus of methodological development in organic chemistry. Classical methods such as the Strecker synthesis and the Gabriel malonic ester synthesis have been foundational for accessing these structures. nih.govyoutube.com Modern approaches have expanded the synthetic toolkit considerably, offering greater efficiency, selectivity, and functional group tolerance. Contemporary methods include:

Direct C-H Amination: This strategy involves the direct introduction of an amino group at the α-position of a carboxylic ester. nih.govnih.gov Recent advancements have seen the development of biocatalytic systems, such as engineered nitrene transferases, that can perform this transformation enantioselectively on inexpensive starting materials. nih.govnih.gov

Multi-component Reactions: Reactions like the Petasis reaction provide a straightforward route to α-amino esters, including α-aryl glycine (B1666218) derivatives, by combining easily accessible reagents like organozinc compounds, amines, and ethyl glyoxylate. organic-chemistry.orgorganic-chemistry.org

Catalytic Asymmetric Synthesis: A variety of catalytic systems, employing metals like palladium, copper, and iridium, have been developed for the enantioselective synthesis of α-amino esters. organic-chemistry.org These methods often involve the asymmetric hydrogenation or reduction of α-iminoesters or the α-arylation of glycine derivatives. nih.govorganic-chemistry.org

Biocatalysis: Engineered enzymes, particularly carbonyl reductases and transaminases, are increasingly used for the highly stereoselective synthesis of chiral α-amino esters and their derivatives, such as β-hydroxy α-amino esters. acs.orgacs.org These biocatalytic methods offer the advantages of high selectivity and environmentally benign reaction conditions. acs.org

The resulting α-amino esters serve as key building blocks for synthesizing peptides, developing new drugs, and as ligands in coordination chemistry. nih.govrsc.org

Structural Significance of the o-Tolyl Moiety in Substituted Acetates

The defining feature of Methyl 2-amino-2-o-tolylacetate, which distinguishes it from its unsubstituted phenyl analogue, is the methyl group at the ortho position of the aromatic ring. This "o-tolyl" moiety imparts significant steric and electronic effects that influence the molecule's conformation, reactivity, and interactions.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. minia.edu.eglibretexts.orgkhanacademy.org This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and thus more activated towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). minia.edu.egyoutube.com The increased electron density is most pronounced at the ortho and para positions, which, in the absence of overwhelming steric effects, makes these positions the preferred sites for electrophilic attack. libretexts.orglibretexts.org This electronic influence can also affect the acidity and basicity of nearby functional groups. The electron-donating nature of the methyl group slightly stabilizes the benzylic carbocation that could be formed as a reaction intermediate.

The combination of these steric and electronic factors, known as the "ortho effect," can lead to chemical properties that are not a simple extrapolation from the meta and para isomers. wikipedia.org For example, ortho-substituted benzoic acids are often stronger acids than their meta and para counterparts, a phenomenon attributed to the steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance. wikipedia.org A similar, albeit more complex, interplay of effects would be expected to govern the reactivity of this compound.

Overview of Research Trajectories Pertaining to this compound and its Analogues

While specific studies focusing exclusively on this compound are not prominent in the literature, the research on its structural analogues provides significant insight into its potential applications and chemical behavior.

A notable and extensively studied analogue is (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate . This compound is a key intermediate in the industrial synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide. chemicalbook.com The synthesis of this methoxyimino analogue often involves the reaction of methyl 2-oxo-2-arylacetates with methoxylamine. capes.gov.br The extensive patent literature and supplier availability for this compound underscore the commercial importance of molecules with the o-tolylacetate framework. chemicalbook.comnih.gov

Research into ortho-substituted phenylacetic acid derivatives is another relevant area. These compounds are valuable building blocks in medicinal chemistry. inventivapharma.com Synthetic strategies to access these molecules often employ modern cross-coupling reactions, such as the Palladium-catalyzed Suzuki coupling, to construct the C(sp²)-C(sp³) bond between the aryl ring and the acetic acid moiety. inventivapharma.com Furthermore, studies have investigated how ortho-substituents direct further functionalization, for example, in palladium-catalyzed C-H activation and deuteration reactions, highlighting the controlling influence of the ortho group. rsc.org

The broader class of α-aryl glycine esters represents another important set of analogues. Methyl 2-amino-2-phenylacetate, the direct parent compound lacking the ortho-methyl group, is a commercially available building block. sigmaaldrich.com Research in this area focuses on developing enantioselective synthetic routes to access optically pure α-aryl glycines, which are components of numerous bioactive compounds and pharmaceuticals. nih.gov

Collectively, the research on these analogues suggests that this compound is a potentially valuable, albeit under-explored, building block. Its synthetic utility would likely lie in the fields of medicinal chemistry and agrochemistry, where the specific steric and electronic properties conferred by the o-tolyl group could be leveraged to fine-tune the biological activity and pharmacokinetic properties of larger, more complex molecules.

Data Tables

Table 1: Physicochemical Properties of Methyl (S)-2-amino-2-(o-tolyl)acetate Data sourced from PubChem CID 51669757. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Computed XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 179.094628675 Da |

| Topological Polar Surface Area | 52.3 Ų |

Table 2: Physicochemical Properties of Methyl 2-amino-2-phenylacetate Data sourced from PubChem CID 11389612 and Sigma-Aldrich. sigmaaldrich.comnih.gov

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Solid |

| Computed XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 165.07897905 Da |

| Topological Polar Surface Area | 52.3 Ų |

Table 3: Physicochemical Properties of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate Data sourced from PubChem CID 10998216. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Computed XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 207.08954328 Da |

| Topological Polar Surface Area | 47.9 Ų |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-amino-2-(2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHVIUPROOQIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571705 | |

| Record name | Methyl amino(2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532986-35-9 | |

| Record name | Methyl amino(2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 2 O Tolylacetate and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure Methyl 2-amino-2-o-tolylacetate is a significant challenge due to the steric hindrance imposed by the ortho-methyl group. Modern asymmetric synthesis provides several powerful tools to control the stereochemical outcome of reactions, yielding the desired enantiomer with high purity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is well-established for the synthesis of α-amino acids. numberanalytics.com

One of the most effective methods involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral auxiliary. tcichemicals.comproquest.com The planar structure of the complex allows for excellent stereochemical control during the alkylation of the glycine α-carbon. For the synthesis of this compound, this would involve the alkylation of a chiral Ni(II)-glycinate complex with an o-tolyl electrophile or a related synthetic equivalent. The choice of the chiral auxiliary, often derived from amino acids like proline or camphor, is crucial for achieving high diastereoselectivity. numberanalytics.comscielo.org.mx For instance, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary in the synthesis of optically active amino acids via the formation of a nickel complex. tcichemicals.com

Another widely used class of chiral auxiliaries are oxazolidinones, as pioneered by Evans. wikipedia.org An N-acylated oxazolidinone can be enolized and subsequently reacted with an electrophilic source of the amino group, or an N-glycinyl oxazolidinone derivative can be alkylated. The steric bias provided by the substituents on the oxazolidinone directs the incoming group to a specific face of the enolate. wikipedia.org

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, earning the Nobel Prize in Chemistry in 2021. youtube.com For the synthesis of α-amino esters, chiral phosphoric acids and amino acids like proline and its derivatives are prominent catalysts. clockss.org

One approach is the direct asymmetric α-amination of a carbonyl compound. For instance, a derivative of methyl 2-o-tolylacetate could be subjected to an electrophilic amination using an azodicarboxylate in the presence of a chiral catalyst. Proline-catalyzed α-amination of ketones has been shown to proceed with excellent enantioselectivities. organic-chemistry.org

Another relevant organocatalytic method is the asymmetric Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide source. While traditionally not catalytic, modern variants use chiral catalysts to induce enantioselectivity. youtube.com Furthermore, enantioselective alkylation of glycine Schiff bases under phase-transfer catalysis (PTC) using chiral catalysts is a viable route. organic-chemistry.org

Table 2: Organocatalytic Asymmetric Synthesis of α-Amino Acid Precursors

| Organocatalyst | Reaction Type | Substrate | Reagent | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|---|

| L-Proline | Aldol Reaction | Acetone | p-Nitrobenzaldehyde | 76% | 68% | clockss.org |

| Chiral Phosphoric Acid | Reductive Amination | α-Imino ester | Hantzsch ester | High | Excellent | organic-chemistry.org |

Transition Metal-Catalyzed Asymmetric Amination and Alkylation Strategies

Transition metal catalysis offers a broad spectrum of highly selective and efficient methods for the synthesis of chiral α-amino acids. These methods often involve the creation of carbon-carbon or carbon-nitrogen bonds under mild conditions.

Asymmetric hydrogenation of a suitable precursor is a powerful strategy. For instance, an N-acyl-α,β-dehydroamino ester derivative of this compound could be hydrogenated using a chiral rhodium or ruthenium catalyst to afford the desired enantiomer with high enantioselectivity.

More recently, direct C-H activation and amination have gained prominence. A transition metal catalyst, often palladium or copper, can facilitate the direct coupling of an amine with a C-H bond at the α-position of a suitable ester precursor. acs.org For example, copper-catalyzed electrophilic amination of silyl (B83357) ketene (B1206846) acetals with N-chloroamines yields α-amino esters. organic-chemistry.org

Bi(V)-mediated arylation combined with SN2 displacement offers a modular approach to α,α-diaryl α-amino esters from α-keto esters. acs.org This method could potentially be adapted for the synthesis of the target molecule.

Table 3: Transition Metal-Catalyzed Asymmetric Synthesis of α-Amino Esters

| Metal Catalyst/Ligand | Reaction Type | Substrate | Reagent | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|---|

| Ru-BINAP | Asymmetric Hydrogenation | N-acyl-α,β-dehydroamino ester | H₂ | >95% | High | libretexts.org |

| Cu(I)/BOX | Allylation | α-Ketiminoester | Allylating agent | High | Excellent | organic-chemistry.org |

| Ni-catalyst | Reductive Cross-Coupling | Racemic alkyl electrophile | Alkylzinc reagent | Good | Good | organic-chemistry.org |

Classical and Modern Preparative Routes

Alongside cutting-edge asymmetric methods, classical and modernized preparative routes remain valuable for the synthesis of α-amino acids, including this compound. These methods often produce racemic mixtures that may require subsequent resolution.

Nucleophilic Substitution Pathways

A fundamental approach to α-amino acids is the amination of α-halo esters. libretexts.org In this pathway, Methyl 2-bromo-2-o-tolylacetate, which can be prepared from the corresponding carboxylic acid via a Hell-Volhard-Zelinskii-type reaction, is treated with an ammonia (B1221849) source. While direct amination can lead to overalkylation, the Gabriel synthesis offers a cleaner alternative. libretexts.org This method utilizes potassium phthalimide (B116566) as the nitrogen nucleophile, which attacks the α-bromo ester. Subsequent hydrolysis or hydrazinolysis of the phthalimide group yields the primary amine. libretexts.org

A more modern approach involves the SN2 displacement of a triflate group from a chiral α-hydroxy ester derivative. This reaction proceeds with inversion of configuration and can be highly stereoselective. nih.gov

Reductive Amination Protocols from Alpha-Keto Esters

Reductive amination is one of the most versatile and widely used methods for preparing amines. sigmaaldrich.commasterorganicchemistry.com For the synthesis of this compound, the precursor would be Methyl 2-oxo-2-o-tolylacetate. This α-keto ester is condensed with an amine, such as ammonia or a protected amine equivalent, to form an imine intermediate, which is then reduced in situ.

A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. youtube.com

Modern advancements include biocatalytic reductive amination using imine reductases (IREDs). nih.gov These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, providing direct access to enantiomerically pure amines under mild aqueous conditions. The use of IREDs for the reductive amination of α-ketoesters with various amines has been shown to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov

Table 4: Reagents for Reductive Amination of α-Keto Esters

| Reducing Agent/System | Amine Source | Key Features | Reference |

|---|---|---|---|

| NaBH₃CN | NH₃, NH₄OAc | Selective for iminium ions | masterorganicchemistry.com |

| NaBH(OAc)₃ | Primary/Secondary Amines | Mild, effective for a wide range of substrates | masterorganicchemistry.com |

| H₂/Pd/C | NH₃, Benzylamine | Catalytic, scalable | youtube.com |

| Imine Reductase (IRED) | Various Amines | Biocatalytic, highly enantioselective, mild conditions | nih.gov |

Esterification and Amine Functionalization Procedures

The synthesis of this compound fundamentally involves the formation of a methyl ester and the introduction of an amine group at the alpha-position. The order of these steps can vary depending on the chosen synthetic route.

One common approach is the esterification of the corresponding amino acid, 2-amino-2-o-tolylacetic acid. Standard methods for the esterification of amino acids include treatment with methanol (B129727) in the presence of an acid catalyst. Common catalysts include hydrogen chloride gas, sulfuric acid, or thionyl chloride. nih.gov A convenient and widely used method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which offers mild conditions and good to excellent yields. nih.gov This method is advantageous due to its simple operation and workup. nih.gov

Alternatively, the amino group can be introduced after the ester functionality is already in place. This is typically achieved through the reductive amination of a keto-ester precursor, Methyl 2-oxo-2-o-tolylacetate. This process involves the reaction of the keto-ester with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.

Synthesis of Key Precursors and Intermediates for this compound

A crucial aspect of synthesizing this compound is the efficient preparation of its key precursors. The most common pathway involves the synthesis of an alpha-keto ester, which is then converted to an oximino derivative before reduction to the final amino ester.

Alpha-Oxo-o-tolylacetate Synthesis

The primary precursor for the synthesis of this compound is Methyl 2-oxo-2-o-tolylacetate. This α-keto ester can be synthesized through the oxidation of a suitable precursor followed by esterification. One reported method involves the palladium-catalyzed cross-coupling reaction of arylzinc halides with methyl oxalyl chloride. researchgate.net Another approach involves the reaction of arylboronic acids with methyl (Z)-2-bromo-3-methoxypropenoate. researchgate.net A patent for the synthesis of the related fungicide, Trifloxystrobin, describes the reaction of Oxo-o-tolyl-acetic acid methyl ester with methoxyamine hydrochloride in the presence of a base to form the corresponding oximino derivative, implying the prior synthesis of the keto ester. google.com

Generation of Oximino Derivatives

The conversion of the α-keto ester to an oximino derivative is a key step that facilitates the subsequent introduction of the amino group. The most common intermediate is Methyl 2-(methoxyimino)-2-o-tolylacetate. This compound is a known precursor in the synthesis of the fungicide Trifloxystrobin. chemicalbook.com

A Chinese patent details a method for the preparation of (E)-Methyl 2-(2-methylphenyl)-2-methoxyiminoacetate. google.com The process involves the saponification of a mixture of (E/Z) isomers of the methoxyimino acetic acid methyl ester, followed by methylation of the resulting (E)-2-(2-tolyl)-2-methoxyiminoacetic acid under alkaline conditions. google.com This method is reported to have the advantages of simple operation, high yield, and reduced impurities. google.com The reaction temperature for the methylation step is typically in the range of 0 to 100 °C, with a preferred range of 20 to 80 °C, and a reaction time of 2 to 8 hours. google.com The formation of O-methyloximino-2-arylacetates from the corresponding keto esters can also be achieved by treatment with O-methylhydroxylamine hydrochloride in pyridine, often resulting in high yields. researchgate.net

Process Optimization and Scalability Considerations in Industrial Synthesis

For the large-scale production of this compound, process optimization is essential to ensure high yields, purity, and cost-effectiveness. Key areas of focus include enhancing reaction yields and improving the purity profile of the final product.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound. In the synthesis of the oximino precursor, (E)-Methyl 2-(methoxyimino)-2-o-tolylacetate, the patented method of isomer separation and subsequent methylation is designed to maximize the yield of the desired (E) isomer. google.com

For the final reduction step, the choice of catalyst and reaction conditions is critical. The catalytic hydrogenation of α-keto ester oximes is a common method. capes.gov.br The use of specific catalysts, such as neutral rhodium(I) complexes with phosphine (B1218219) ligands, has been shown to be effective for the hydrogenation of α-keto esters. rsc.org For large-scale synthesis, the development of robust and reusable catalysts is a key consideration. In peptide synthesis, which involves similar coupling reactions, the use of anion exchange resins to quench reactions and remove byproducts can improve isolated yields. nih.gov

The table below summarizes some reaction parameters and their impact on yield for related synthetic steps.

| Reaction Step | Reagents/Catalyst | Solvent | Temperature (°C) | Reported Yield |

| Esterification of amino acids | Trimethylchlorosilane/Methanol | Methanol | Room Temperature | Good to Excellent nih.gov |

| Synthesis of (E)-Methyl 2-(methoxyimino)-2-o-tolylacetate | Methylating agent, base | Not specified | 20-80 | High google.com |

| Hydrogenation of α-keto esters | Neutral Rhodium(I) complexes | Benzene (B151609) or THF | Not specified | Nearly Quantitative rsc.org |

| Peptide Synthesis (Iodine Quenching) | Anion exchange resin | Methanol/Water | Room Temperature | ~80% nih.gov |

Purity Profile Improvement Techniques

Achieving a high purity profile for this compound is crucial for its intended applications. Common impurities can arise from side reactions or incomplete conversion of intermediates.

Chromatographic techniques are widely used for the purification of amino acid esters and their derivatives. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the desired product from a complex reaction mixture. nih.gov

In the synthesis of related amino acid esters, resolution of racemic mixtures is often necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by crystallization. google.com The choice of solvent system is critical in this process to achieve high diastereomeric excess. google.com

For the removal of inorganic salts and other water-soluble impurities, extraction and washing steps are typically employed. The use of anion exchange resins can also be an effective method for removing acidic byproducts and catalysts, leading to a cleaner product stream. nih.gov

Sustainable Synthesis Practices

The sustainable synthesis of this compound and its derivatives is centered around several key principles of green chemistry, including the use of biocatalysis, green solvents, and energy-efficient processes. These practices not only reduce the environmental impact but also often lead to higher selectivity and purity of the final product.

A significant area of development is the use of enzymes as catalysts. Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral amino esters. nih.govnih.gov Enzymes operate under mild conditions of temperature and pH, are biodegradable, and exhibit high chemo-, regio-, and stereoselectivity. nih.gov This high selectivity is particularly advantageous in the synthesis of chiral molecules like this compound, often eliminating the need for complex protection and deprotection steps common in conventional synthesis.

One of the most promising biocatalytic methods is enzymatic kinetic resolution. nih.govwikipedia.orgmdpi.comresearchgate.netyoutube.com In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic mixture of the corresponding alcohol or ester, allowing for the separation of the two enantiomers. For instance, lipases can be used in the transesterification of a racemic mixture of δ-hydroxy esters, leading to a successful kinetic resolution. nih.gov This method can be further enhanced through dynamic kinetic resolution, where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomerically pure product. wikipedia.org

Another powerful biocatalytic tool is the use of transaminases. researchgate.netbohrium.comnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, producing a chiral amine with high enantiomeric excess. This method is particularly attractive for the synthesis of α-amino acids and their esters. The use of ω-transaminases has been shown to be effective for the synthesis of a variety of chiral amines, and strategies have been developed to overcome challenges such as unfavorable equilibrium positions. nih.gov

The choice of solvent is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green solvents, such as water, ionic liquids, or supercritical fluids, are being increasingly adopted. Water is the most environmentally benign solvent, and many enzymatic reactions are performed in aqueous media. Solvent-free reaction conditions are also a highly sustainable option, reducing waste and simplifying product purification. mdpi.com For example, the acetylation of alcohols, amines, and phenols can be carried out efficiently under solvent- and catalyst-free conditions. mdpi.com

The following tables present representative data for sustainable synthesis methods applicable to α-amino esters, illustrating the potential for high yields and enantioselectivity.

Table 1: Enzymatic Kinetic Resolution of α-Amino Ester Precursors

| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Lipase B from Candida antarctica | Racemic 1-phenylethanol | Vinyl acetate | Toluene (B28343) | 40 | >45 | >99 |

| Lipase from Pseudomonas cepacia | Racemic 2-octanol | Isopropenyl acetate | Hexane (B92381) | 30 | ~50 | >95 |

| Lipase from Candida rugosa | Racemic 1-(isopropylamino)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF4] | 40 | 28.2 | 96.2 (product) |

This table presents representative data for the enzymatic kinetic resolution of various alcohols, which are precursors to the corresponding esters. The data illustrates the high enantioselectivity achievable with this method.

Table 2: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

| Transaminase | Substrate | Amine Donor | Solvent | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (ee %) |

| (R)-selective ω-TA | 1-indanone | o-xylylenediamine | Phosphate buffer | 30 | 7.5 | >99 | >99 |

| (S)-selective TA | Propiophenone | Isopropylamine | DMSO/Phosphate buffer | 37 | 8.0 | >95 | >99 |

| Commercial (S)-selective TA | 2'-Chloroacetophenone | Isopropylamine | DMSO/Phosphate buffer | 45 | 11 | >99 | >99 |

This table shows typical results for the asymmetric synthesis of chiral amines from ketone precursors using transaminases, highlighting the high conversions and enantioselectivities that can be obtained.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 2 O Tolylacetate

Transformations at the Ester Moiety

The ester group of methyl 2-amino-2-o-tolylacetate is susceptible to nucleophilic attack at the carbonyl carbon, leading to reactions such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Base-catalyzed transesterification typically proceeds through a nucleophilic addition-elimination mechanism, where an alkoxide ion acts as the nucleophile. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com

Various catalysts have been employed for transesterification, including homogeneous catalysts like mineral acids and bases, as well as heterogeneous catalysts. researchgate.net The choice of catalyst can influence the reaction rate and selectivity. researchgate.net

The ester group of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-amino-2-o-tolylacetic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl group. Acid-catalyzed hydrolysis is a reversible equilibrium process.

The kinetics of the hydrolysis of amino acid esters have been studied, and the rates are influenced by factors such as pH, temperature, and the structure of the amino acid. researchgate.netharvard.eduresearchgate.net The presence of the tolyl group in this compound would likely influence the hydrolysis rate through steric and electronic effects. For instance, the kinetics of hydrolysis of methyl isocyanate, a related compound in terms of having a methyl ester, have been shown to be acid-catalyzed. rsc.org A variety of reagents and methods have been developed for the efficient synthesis of amino acid methyl esters, which is the reverse of hydrolysis. mdpi.com

Table 3: General Conditions for Ester Hydrolysis

| Condition | Catalyst | Mechanism |

| Basic | Hydroxide Ion (e.g., NaOH) | Nucleophilic Acyl Substitution |

| Acidic | Protic Acid (e.g., HCl) | Nucleophilic Acyl Substitution (Reversible) |

Reduction to Corresponding Alcohols

The ester functionality of this compound can be selectively reduced to yield the corresponding 1,2-amino alcohol, (2-amino-2-o-tolyl)ethanol. This transformation is a cornerstone in the synthesis of chiral ligands and pharmaceutical intermediates. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted reactions with the amino group, and preserving the stereochemical integrity of the α-carbon.

Commonly, powerful hydride donors are employed for this purpose. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters to primary alcohols. However, its high reactivity necessitates careful handling and protection of the amine group, typically as a carbamate (B1207046) (e.g., Boc or Cbz) or amide, to prevent side reactions.

A milder and often more selective approach involves the use of sodium borohydride (B1222165) (NaBH₄). While NaBH₄ alone is generally not reactive enough to reduce esters, its reactivity can be enhanced by activating the ester group. One method involves the in-situ formation of a mixed anhydride (B1165640) using reagents like ethyl chloroformate or isobutyl chloroformate, which is then reduced by NaBH₄. benthamopen.com Another effective one-pot procedure uses 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the corresponding N-protected amino acid, followed by reduction with NaBH₄. benthamopen.comresearchgate.net These methods are often preferred as they are experimentally simpler and proceed under milder conditions, which helps in preventing racemization. benthamopen.com

For large-scale applications, alternative methods such as using lithium metal with an activating agent like aluminum chloride (AlCl₃) in the presence of a proton source like tert-butanol (B103910) have been developed, offering a cost-effective and efficient route for the reduction of amino acids. jocpr.com

Table 1: Selected Conditions for the Reduction of α-Amino Esters to α-Amino Alcohols This table presents generalized conditions applicable to α-amino esters, including this compound.

| Reducing Agent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | Highly reactive. Requires N-protection (e.g., Boc, Cbz) to prevent reaction with the amine. | jocpr.com |

| Sodium Borohydride (NaBH₄) / Lewis Acid (e.g., LiCl, CaCl₂) | Ethanol or THF, reflux | Lewis acid enhances the electrophilicity of the ester carbonyl. | core.ac.uk |

| Sodium Borohydride (NaBH₄) with Mixed Anhydride | 1. Ethyl chloroformate/NMM in THF; 2. NaBH₄ in H₂O | A two-step, one-pot procedure that proceeds with little racemization. | benthamopen.comcore.ac.uk |

| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, low temp. (-78°C) | Can be selective, but may yield the aldehyde as a major product if conditions are not carefully controlled. | core.ac.uk |

| Lithium (Li) / Aluminum Chloride (AlCl₃) | THF, tert-butanol | Activates the carboxyl group for reduction by lithium metal. Suitable for industrial scale. | jocpr.com |

Reactivity of the o-Tolyl Aromatic Ring

The o-tolyl group in this compound is subject to reactions characteristic of substituted benzene (B151609) rings, including electrophilic substitution on the ring and functionalization of the methyl side-chain.

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the o-tolyl ring is governed by the combined directing effects of the two existing substituents: the methyl group (-CH₃) at C1 and the α-amino ester group (-CH(NH₂)CO₂Me) at C2.

Methyl Group (-CH₃): This is an alkyl group, which acts as a weak activator and an ortho, para-director through an inductive electron-donating effect. libretexts.org It directs incoming electrophiles to positions 4 and 6.

α-Amino Ester Group (-CH(NH₂)CO₂Me): This group, attached via its α-carbon, is also considered an alkyl-type substituent. It is generally an activating group and directs ortho and para. It directs incoming electrophiles to positions 4 and 6.

Both substituents reinforce the directing effect towards the same positions. The substitution will, therefore, be strongly favored at C4 (para to the methyl group) and C6 (ortho to the methyl group). organicchemistrytutor.com Between these two sites, the C4 position is sterically more accessible and less hindered than the C6 position, which is sterically crowded between the two existing substituents. Consequently, the C4-substituted product is expected to be the major isomer formed in most EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions. This is analogous to the bromination of o-xylene, where conditions can be optimized to favor the formation of the 3,4-disubstituted product over the 2,3-isomer. google.com

Side-Chain Functionalization (e.g., benzylic bromination)

The methyl group on the aromatic ring offers a site for free-radical functionalization at the benzylic position. The C-H bonds of this benzylic carbon are significantly weaker than typical alkyl C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org

A classic example of this reactivity is benzylic bromination, often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator such as heat, UV light, or a chemical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming the stabilized o-tolyl radical. This radical then reacts with Br₂ (present in low concentration) to yield the product, Methyl 2-amino-2-(2-(bromomethyl)phenyl)acetate, and a new bromine radical to continue the chain. chemistrysteps.com This reaction is highly selective for the benzylic position, leaving the aromatic ring and the amino ester moiety intact. masterorganicchemistry.com The resulting benzylic bromide is a versatile synthetic intermediate, amenable to a variety of nucleophilic substitution reactions.

Stereochemical Stability and Interconversion Dynamics

The α-carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The stability of this stereocenter is a critical consideration, particularly during synthesis and subsequent reactions, as racemization can lead to a loss of biological activity or desired properties.

The primary mechanism for the loss of stereochemical integrity is epimerization via the formation of an enolate or enol intermediate. The hydrogen atom on the α-carbon is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers (racemization). The process can also be catalyzed by acid, which promotes the formation of an enol tautomer.

The stability of the stereocenter is therefore highly dependent on the reaction conditions.

pH: Both strongly basic and acidic conditions can promote racemization. Neutral or near-neutral conditions are generally preferred to maintain stereochemical purity.

Temperature: Higher temperatures can provide the necessary activation energy for proton abstraction and increase the rate of epimerization.

Solvent: The choice of solvent can influence the stability and reactivity of the enolate intermediate.

Many synthetic procedures, such as certain reductions or peptide couplings, are designed to minimize racemization by using mild reagents, low temperatures, and short reaction times. benthamopen.comnih.gov For example, the deprotection of propargyl esters of amino acids using a neutral reagent was shown to proceed without racemization. nih.gov In contrast, reactions that deliberately generate an enolate, such as α-alkylation, must carefully control the subsequent steps to achieve a desired stereochemical outcome.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the detailed reaction pathways of this compound requires a combination of kinetic and spectroscopic techniques. These studies provide insights into reaction rates, the identity of transient intermediates, and the structure of final products.

Kinetic Studies: Kinetic analysis involves monitoring the concentration of reactants and products over time to determine the reaction's rate law. This information helps to elucidate the mechanism, particularly the rate-determining step. For reactions involving this compound, such as the hydrolysis of the ester or its aminolysis, kinetic studies can reveal the influence of pH, temperature, and catalyst concentration on the reaction rate. nih.govnih.gov For instance, by studying the hydrolysis rate at different pH values, one can determine whether the reaction is acid-catalyzed, base-catalyzed, or involves intramolecular catalysis by the neighboring amino group. Such studies are crucial for optimizing reaction conditions and understanding the stability of the compound. researchgate.net

Spectroscopic Studies: Spectroscopic methods are indispensable for identifying the structures of starting materials, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Changes in chemical shifts and coupling constants can be used to follow the course of a reaction, such as the disappearance of the methyl ester signal and the appearance of hydroxymethyl signals during reduction. 2D NMR techniques (e.g., COSY, HMQC) can establish connectivity within the molecule, confirming the regiochemistry of electrophilic aromatic substitution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor changes in functional groups. For example, in the reduction of the ester, the disappearance of the strong C=O stretching band (around 1740 cm⁻¹) and the appearance of a broad O-H stretching band (around 3300-3500 cm⁻¹) would be clearly observable.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of components in a reaction mixture, including transient intermediates and byproducts.

UV-Visible Spectroscopy: This technique is useful for studying reactions that involve changes in conjugation or the formation of colored species. For example, it can be used to monitor the kinetics of reactions involving the aromatic ring or the formation of certain derivatives. nih.gov

By combining these analytical techniques, a comprehensive picture of the reactivity, stability, and mechanistic pathways of this compound can be constructed.

Methyl 2 Amino 2 O Tolylacetate As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the amino and ester groups, coupled with the influence of the o-tolyl substituent, makes methyl 2-amino-2-o-tolylacetate an attractive starting material for constructing complex molecular architectures.

Heterocyclic Compound Formation

The bifunctional nature of this compound allows it to participate in various cyclization reactions to form a wide range of heterocyclic compounds. The amino group can act as a nucleophile, while the ester group can be transformed into other functionalities to facilitate ring closure. For instance, α-amino acid esters are well-known precursors for the synthesis of oxazolones, which are themselves versatile intermediates for various biologically active compounds. The reaction of an N-acylated amino acid with a dehydrating agent, such as acetic anhydride (B1165640), is a common route to 4-substituted-5(4H)-oxazolones. sphinxsai.combiointerfaceresearch.comresearchgate.net

Furthermore, the amino group of this compound can participate in multicomponent reactions, such as the Ugi reaction, which is a powerful tool for generating molecular diversity. In a typical Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. wikipedia.orgmdpi.comnih.gov The use of an amino acid derivative like this compound introduces a chiral center and additional functionality into the product, which can be further elaborated into complex heterocyclic systems.

Another potential application lies in the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.commdpi.com While this compound is not a β-arylethylamine, its amino group can be incorporated into substrates suitable for this reaction, leading to the formation of novel heterocyclic scaffolds.

Polypeptide and Peptidomimetic Construction (excluding biological activity)

The incorporation of non-natural amino acids into peptides is a widely used strategy to create peptidomimetics with enhanced stability and novel structural properties. This compound, as a non-proteinogenic amino acid, can be introduced into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The o-tolyl group provides steric bulk, which can influence the conformational preferences of the resulting peptide, potentially inducing specific secondary structures like β-turns or helices. The incorporation of such modified amino acids can be crucial in the design of peptidomimetics that mimic the bioactive conformation of natural peptides.

The synthesis of peptidomimetics often involves the use of building blocks that can introduce conformational constraints. The rigid structure of the o-tolyl group in this compound can serve this purpose, limiting the rotational freedom of the peptide backbone and stabilizing specific conformations. This is a key principle in the design of molecules that can interact with biological targets with high affinity and specificity. The synthesis of aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, is another area where derivatives of this compound could be utilized to create novel peptide analogs. researchgate.net

Intermediate in the Development of Agrochemical Derivatives

The most prominent and well-documented application of a derivative of this compound is in the agrochemical industry, specifically in the synthesis of strobilurin-class fungicides.

Synthesis of Strobilurin-Class Compounds

A key intermediate in the industrial synthesis of the broad-spectrum foliar fungicide Trifloxystrobin is (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate. chemicalbook.comlookchem.comhsppharma.com This intermediate is prepared from precursors that are closely related to or derived from this compound.

The synthesis of Trifloxystrobin involves the coupling of (E)-Methyl 2-(2-bromomethylphenyl)-2-(methoxyimino)acetate with the sodium salt of (E)-[1-(3-trifluoromethylphenyl)ethylidene]aminooxyacetic acid. The precursor, (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, is first brominated on the methyl group of the tolyl ring to give the key bromomethylphenyl intermediate. patsnap.comwipo.int

The synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate itself can be achieved through various routes, often starting from o-tolylacetonitrile or o-tolylacetic acid derivatives. One patented method describes the hydrolysis of 2-oxime-o-tolylacetonitrile to 2-oxime-o-tolylacetic acid, followed by methylation to yield (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate. google.com This highlights the central role of the o-tolylacetate scaffold in the construction of this important agrochemical.

| Precursor/Intermediate | Role in Trifloxystrobin Synthesis | Reference |

| (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate | Key precursor to the brominated intermediate | chemicalbook.comlookchem.comhsppharma.com |

| (E)-Methyl 2-(2-bromomethylphenyl)-2-(methoxyimino)acetate | Core building block for coupling reaction | patsnap.comwipo.int |

| 2-Oxime-o-tolylacetic acid | Precursor to the methoxyimino ester | google.com |

Formation of Other Agrochemical Scaffold Precursors

While the use of this compound derivatives is most notably documented in the synthesis of strobilurins, the structural motif of an α-amino acid ester with an aryl group is common in various agrochemical classes. The reactivity of the amino and ester groups allows for the synthesis of a variety of heterocyclic systems that can serve as scaffolds for new active ingredients. For example, oxazolone (B7731731) derivatives, which can be synthesized from amino acids, have been investigated for their fungicidal, insecticidal, and herbicidal activities. researchgate.net The unique o-tolyl group of this compound could impart specific properties to such derivatives, potentially leading to the discovery of novel agrochemicals.

Chiral Building Block in Asymmetric Synthesis

When used in its enantiomerically pure form, this compound can serve as a valuable chiral building block in asymmetric synthesis. The stereocenter at the α-carbon can be used to introduce chirality into a target molecule, which is often a critical factor for its biological activity.

The asymmetric synthesis of α-amino acids is a well-established field, and various methods can be employed to obtain enantiomerically pure this compound. Once obtained, this chiral building block can be used in a variety of transformations where the stereochemical information is transferred to the product. For example, the alkylation of chiral glycine (B1666218) enolate equivalents is a powerful method for the synthesis of non-natural amino acids. open.ac.uk While specific examples utilizing a pseudoephedrine glycinamide (B1583983) derived from this compound are not explicitly reported, this methodology represents a potential route for its use in asymmetric synthesis.

Contributions to Specialty Chemical Production

The utility of this compound as a precursor in the production of specialty chemicals is an area of growing academic and industrial exploration. Its bifunctional nature, possessing both a nucleophilic amino group and an ester group amenable to various transformations, allows for its incorporation into a diverse array of molecular architectures. The presence of the o-tolyl group introduces specific steric and electronic properties that can influence the biological activity and material characteristics of the final products.

Detailed Research Findings

While extensive, large-scale industrial applications are not widely documented in publicly available literature, research efforts have highlighted the potential of this compound and its derivatives in the synthesis of specialized compounds. The primary application of related compounds, such as Methyl 2-(methoxyimino)-2-o-tolylacetate, lies in the agrochemical sector as an intermediate in the production of fungicides like Trifloxystrobin. chemicalbook.comlookchem.comactivebiopharma.comnih.govcymitquimica.comnih.gov This underscores the value of the o-tolylacetate scaffold in creating biologically active molecules.

Amino acid esters, in general, are crucial intermediates in organic synthesis. mdpi.com They serve as foundational components in medicinal chemistry for the development of pharmaceuticals, as chiral sources for asymmetric synthesis, and in the creation of advanced polymer materials. The synthesis of amino acid methyl esters, including aromatic variants, is a well-established chemical transformation, often achieved through methods like the use of trimethylchlorosilane in methanol (B129727), which offers a convenient and efficient route to these valuable intermediates. mdpi.com

The table below summarizes the key attributes of this compound that make it a promising candidate for specialty chemical synthesis.

| Property | Significance in Specialty Chemical Production |

| Chirality | The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which is critical for many pharmaceuticals and agrochemicals where one enantiomer is significantly more active or has a better safety profile. |

| Amino Group | Provides a reactive site for a wide range of chemical modifications, including acylation, alkylation, and the formation of amide bonds, which are fundamental linkages in many biologically active molecules and polymers. |

| Ester Group | Can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or undergo transesterification, offering further avenues for derivatization and the construction of more complex molecular structures. |

| o-Tolyl Group | The ortho-methyl substituent on the phenyl ring introduces steric hindrance and alters the electronic properties of the aromatic ring. This can be exploited to fine-tune the binding affinity of a molecule to its biological target or to control the physical properties of a material. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the interaction of atomic nuclei with an external magnetic field, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the analyte. For Methyl 2-amino-2-o-tolylacetate, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.

Proton (¹H) NMR Applications for Configuration and Conformation Analysis

Proton (¹H) NMR spectroscopy is the first-line analytical technique for the structural confirmation of this compound. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal offer a detailed picture of the molecule's proton framework.

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons of the o-tolyl group, the methine proton at the chiral center, the protons of the methyl ester group, the protons of the tolyl methyl group, and the protons of the amino group. The aromatic region would likely show a complex multiplet pattern due to the ortho-substitution, providing information about the substitution pattern on the benzene (B151609) ring. The chemical shift of the benzylic methine proton is particularly diagnostic and is influenced by the adjacent amino and ester functionalities. The coupling constants between neighboring protons, observable in the splitting patterns, are crucial for confirming the connectivity within the molecule.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds, as specific experimental data for this compound is not publicly available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | 7.1 - 7.4 | m | - |

| Methine Proton (CH-NH₂) | ~4.5 | s | - |

| Methyl Ester Protons (OCH₃) | ~3.7 | s | - |

| Tolyl Methyl Protons (Ar-CH₃) | ~2.3 | s | - |

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the carbonyl group, the aromatic carbons, the chiral center, and the methyl groups.

The chemical shift of the carbonyl carbon in the ester group is expected to appear significantly downfield (around 170-175 ppm). The aromatic carbons will resonate in the typical range of 125-140 ppm, with the carbon attached to the amino-ester substituent and the methyl-substituted carbon showing distinct shifts. The methine carbon of the chiral center and the carbons of the methyl ester and tolyl methyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds, as specific experimental data for this compound is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~173 |

| Quaternary Aromatic Carbon (C-CH₃) | ~137 |

| Quaternary Aromatic Carbon (C-CH(NH₂)COOCH₃) | ~135 |

| Aromatic Carbons (CH) | 126 - 131 |

| Methine Carbon (CH-NH₂) | ~58 |

| Methyl Ester Carbon (OCH₃) | ~52 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complete molecular structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sigmaaldrich.comchemicalbook.com For this compound, COSY would confirm the coupling between the aromatic protons on the tolyl ring, helping to assign their specific positions. sigmaaldrich.comchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govnih.gov An HSQC spectrum would definitively link each proton signal to its attached carbon atom, for instance, confirming the assignment of the methine proton to its corresponding carbon and the methyl protons to their respective carbon signals. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₃NO₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision. This is a critical step in the unequivocal identification of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the compound's structure.

For this compound, characteristic fragmentation pathways would be expected. The most abundant precursor and product ions for amino acids are often the [M+H]⁺ and the [M-COOH]⁺ ions. nih.gov Common fragmentation patterns for similar structures include the loss of the methoxycarbonyl group (-COOCH₃), the loss of the amino group (-NH₂), and cleavage of the benzylic C-C bond. The fragmentation of related compounds, such as 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one, has shown characteristic losses that can help predict the fragmentation behavior of the target molecule. np-mrd.org Analysis of these fragmentation pathways allows for the confirmation of the different structural motifs within the molecule.

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis and purification of this compound, enabling the separation of the target compound from impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying its enantiomeric excess (e.e.). Due to the compound's chirality, the use of a chiral stationary phase (CSP) is essential for the separation of its (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the enantiomeric resolution of amino acid esters. yakhak.orgsigmaaldrich.com

For purity analysis, a reversed-phase HPLC method is typically utilized. A C18 column is a common choice, offering good separation of non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring in this compound provides strong UV absorbance.

For enantiomeric excess determination, a normal-phase HPLC method with a chiral stationary phase is often preferred. The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as 2-propanol. yakhak.org The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess.

Table 1: Representative HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess Determination (Chiral) |

| Column | C18, 4.6 mm x 150 mm, 5 µm | Chiralpak® AD-H, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | 0.02 M Ammonium Acetate (pH 7.4) : Methanol (25:75, v/v) researchgate.net | Hexane : 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min |

| Column Temperature | 30 °C researchgate.net | 25 °C |

| Detection | UV at 230 nm researchgate.net | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

| Expected Retention Time | Analyte peak around 5-10 min | (R)-enantiomer ~12 min, (S)-enantiomer ~15 min |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, amino acid esters like this compound are not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility and thermal stability. mdpi.comsigmaaldrich.comsigmaaldrich.com Common derivatization strategies include silylation and acylation of the primary amino group.

Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the amino group with a trimethylsilyl (B98337) (TMS) group. unina.it Acylation, using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA), introduces an acyl group. mdpi.com The resulting derivatives are more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on their characteristic fragmentation patterns.

The choice of derivatization reagent and GC conditions, including the type of column and temperature program, is critical for achieving good separation and sensitivity. nih.govresearchgate.net

Table 2: Illustrative GC-MS Conditions for Derivatized this compound

| Parameter | Silylated Derivative (TMS) | Acylated Derivative (PFP) |

| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate mdpi.com |

| Reaction Conditions | 100 °C for 4 hours sigmaaldrich.com | 65 °C for 30 minutes mdpi.com |

| GC Column | ZB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) unina.it |

| Carrier Gas | Helium at 1 mL/min unina.it | Helium at 1 mL/min |

| Oven Program | 70°C (1 min hold), then 10°C/min to 280°C (5 min hold) unina.it | 80°C (2 min hold), then 15°C/min to 300°C (5 min hold) |

| Injector Temperature | 250 °C unina.it | 280 °C |

| MS Detector | EI, 70 eV, scan range 40-500 amu nih.gov | EI, 70 eV, scan range 50-550 amu |

| Expected Retention Time | ~12-15 minutes | ~10-13 minutes |

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures and starting materials. Silica (B1680970) gel is the most commonly used stationary phase for this purpose. The separation is based on the differential adsorption of the components of the mixture onto the silica gel. nih.gov

The choice of the mobile phase, or eluent, is crucial for effective separation. A solvent system with a polarity that allows the target compound to move down the column at a moderate rate, while separating it from more and less polar impurities, is selected. Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate) is used. The polarity of the eluent can be gradually increased during the separation (gradient elution) to elute compounds with increasing polarity. nih.gov The progress of the purification is monitored by Thin-Layer Chromatography (TLC).

Table 3: General Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Heptane : Ethyl Acetate gradient (e.g., starting from 95:5 to 70:30) nih.gov |

| Loading Technique | Dry loading or direct application of a concentrated solution |

| Elution | Gravity flow or flash chromatography (using pressure) |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be inferred from the spectra of similar molecules like methyl anthranilate and o-toluidine (B26562). nist.govnist.gov

The key functional groups and their expected IR absorption ranges are:

N-H stretch: The primary amine will show two bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

C=O stretch (ester): A strong absorption band is expected in the range of 1750-1735 cm⁻¹ for the ester carbonyl group. nih.gov

C-N stretch: This vibration typically appears in the 1350-1250 cm⁻¹ region.

C-O stretch (ester): Two C-O stretching bands are characteristic of esters, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ region.

Aromatic C=C bends: These appear in the 1600-1450 cm⁻¹ region.

Aromatic C-H bends (out-of-plane): The substitution pattern on the benzene ring will give rise to characteristic bands in the 900-675 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3300 (two bands) | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |

| Ester (C=O) | Stretch | 1740 - 1720 | Strong |

| Aromatic C=C | Stretch | 1610 - 1580, 1500 - 1450 | Medium-Weak |

| Amine (N-H) | Bend | 1650 - 1580 | Medium |

| Ester (C-O) | Asymmetric Stretch | 1280 - 1250 | Strong |

| Ester (C-O) | Symmetric Stretch | 1130 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bend | 770 - 730 | Strong |

X-Ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, its derivatives, such as the N-acetylated or other acylated forms, can often be crystallized more readily. The resulting crystal structure provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and packing in the crystal lattice. nih.goveurjchem.com

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. The data collected is then used to solve and refine the crystal structure. For a derivative of this compound, one would expect to determine the precise geometry of the tolyl group relative to the amino and ester functionalities.

Table 5: Representative Crystallographic Data for a Hypothetical N-Acetyl Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅NO₃ |

| Formula Weight | 221.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 13.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1137.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.29 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an illustrative example based on known crystal structures of similar aromatic amino acid derivatives. rsc.orgresearchgate.net

Theoretical and Computational Studies of Methyl 2 Amino 2 O Tolylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. Such studies on derivatives of o-toluidine (B26562) and various amino acid esters provide a framework for understanding Methyl 2-amino-2-o-tolylacetate. bohrium.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-withdrawing ester group, indicating its propensity for nucleophilic attack.

Illustrative Data for a Structurally Similar Compound (Methyl 2-aminophenylacetate)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This data is illustrative and based on general values for similar aromatic amino acid esters. Actual values for this compound would require specific calculations. |

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting sites for intermolecular interactions. bohrium.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the ester group and a positive potential near the hydrogen atoms of the amino group. This suggests that the amino group can act as a hydrogen bond donor, while the ester oxygen can act as a hydrogen bond acceptor.

Thermochemical Property Prediction

Computational methods can predict various thermochemical properties, such as the heat of formation, which is the change in enthalpy when a compound is formed from its constituent elements in their standard states. These predictions are valuable for understanding the stability of a molecule. Studies on related compounds like p-tolylacetic acid have utilized computational approaches to understand their thermodynamic behavior. rsc.orgresearchgate.netresearchgate.netacs.org

Predicted Thermochemical Data for a Related Compound (p-tolylacetic acid)

| Property | Predicted Value |

| Heat of Formation (gas phase) | -450 to -500 kJ/mol |

| Note: This is an estimated range based on data for similar compounds and would need to be calculated specifically for this compound. |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for exploring the three-dimensional structure of molecules and their interactions with other chemical species.

Energy Minimization and Conformational Sampling

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Energy minimization and conformational sampling are computational techniques used to identify the most stable, low-energy conformations of a molecule. For similar molecules, it has been shown that intramolecular hydrogen bonding between the amino group and the ester carbonyl can significantly influence the preferred conformation. The presence of the ortho-methyl group will also introduce steric hindrance that further dictates the rotational barriers and stable geometries. benthamscience.com

Docking Studies of Chemical Interactions (excluding biological targets)

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used for biological targets, docking can also be employed to study interactions with non-biological hosts, such as cyclodextrins.

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, altering their physical and chemical properties. Docking studies on amino acid esters with cyclodextrins have shown that the aromatic ring of the guest molecule typically resides within the hydrophobic cavity of the cyclodextrin (B1172386). researchgate.netnih.govcyclolab.hu In the case of this compound, the tolyl group would likely be encapsulated within the cyclodextrin cavity, driven by hydrophobic interactions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of a compound based on its molecular structure. These models are built on the principle that the structure of a molecule must contain the features responsible for its physical, chemical, and biological properties.

Correlation of Molecular Descriptors with Chemical Reactivity

In the context of this compound, QSPR studies can be employed to correlate its structural features, quantified by molecular descriptors, with its chemical reactivity. Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

For instance, descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Other important descriptors for predicting reactivity include:

Mulliken Charges: These describe the partial atomic charges and can indicate the most likely sites for nucleophilic or electrophilic attack.

Molecular Volume and Surface Area: These descriptors are related to the steric accessibility of different parts of the molecule.

The following interactive table presents a hypothetical set of molecular descriptors for this compound and their potential correlation with its chemical reactivity.

| Molecular Descriptor | Hypothetical Value | Correlation with Chemical Reactivity |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the susceptibility towards electrophilic attack. A higher value suggests greater reactivity. |